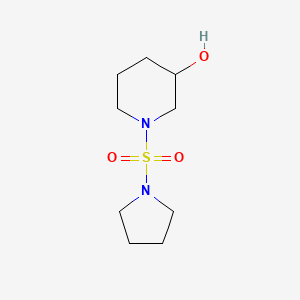
1-(pyrrolidine-1-sulfonyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(pyrrolidine-1-sulfonyl)piperidin-3-ol” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “this compound” is not detailed in the retrieved papers.Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving “this compound” are not detailed in the retrieved papers.Mechanism of Action
Target of Action
For instance, pyrrolidine derivatives have been found to inhibit COX-2 , and piperidine derivatives have shown strong factor IIa inhibition . The role of these targets is significant in the regulation of inflammation and coagulation, respectively.
Mode of Action
For example, pyrrolidine derivatives inhibit COX-2, reducing the production of prostaglandins and thus inflammation . Similarly, piperidine derivatives inhibit factor IIa, preventing the conversion of fibrinogen to fibrin, thereby reducing blood clotting .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect the prostaglandin synthesis pathway and the coagulation cascade .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have anti-inflammatory and anticoagulant effects .
Advantages and Limitations for Lab Experiments
1-(pyrrolidine-1-sulfonyl)piperidin-3-ol is a useful tool for laboratory experiments due to its ability to act as a reversible inhibitor of certain enzymes. It is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. One limitation of this compound is its relatively short half-life, which may limit its usefulness in long-term experiments.
Future Directions
Given the potential applications of 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol, there are a number of future directions for research. These include further studies into the mechanism of action of this compound, as well as its potential applications in drug design and development. In addition, further studies into the biochemical and physiological effects of this compound are needed, as well as studies into its potential toxicity. Finally, further studies into the synthesis of this compound, as well as its potential industrial applications, are needed.
Synthesis Methods
1-(pyrrolidine-1-sulfonyl)piperidin-3-ol can be synthesized from piperidine-3-sulfonyl chloride and pyrrolidine in the presence of a base such as sodium hydroxide. The reaction proceeds in two steps: first, the piperidine-3-sulfonyl chloride reacts with the pyrrolidine to form the desired product. This reaction is followed by the deprotonation of the pyrrolidine-1-sulfonyl group to yield this compound. The reaction has been shown to be highly efficient and can be scaled up for industrial production.
Scientific Research Applications
1-(pyrrolidine-1-sulfonyl)piperidin-3-ol has been studied extensively for its potential applications in scientific research. It has been used as a model compound to study the mechanism of action of various drugs and has been used to investigate the pharmacological effects of certain compounds. It has also been used as a substrate for enzyme-catalyzed reactions and as a tool to study the structure-activity relationships of various compounds.
Biochemical Analysis
Biochemical Properties
. They have been associated with anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant effects .
Cellular Effects
The specific cellular effects of 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol are currently unknown. Some pyrrolidine derivatives have been shown to have significant effects on various types of cells . For instance, they can inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Some pyrrolidine derivatives have been found to target specific enzymes. For example, 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups expressed both antiaggregatory and antioxidant effects. Along with dual cholinesterase inhibition, these compounds also targeted the beta-secretase enzyme .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been reported
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are currently unknown. Pyrrolidine derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. Similar compounds are known to interact with various transporters or binding proteins .
properties
IUPAC Name |
1-pyrrolidin-1-ylsulfonylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c12-9-4-3-7-11(8-9)15(13,14)10-5-1-2-6-10/h9,12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWIEKCXNLWITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579904.png)
![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6579916.png)

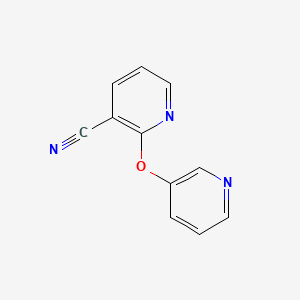
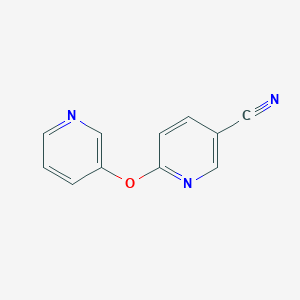
![6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6579948.png)
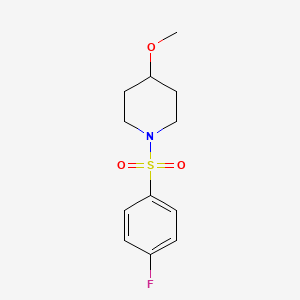
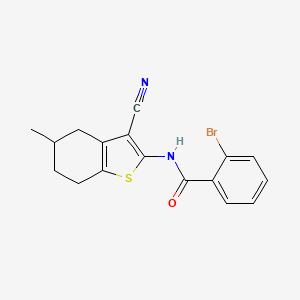
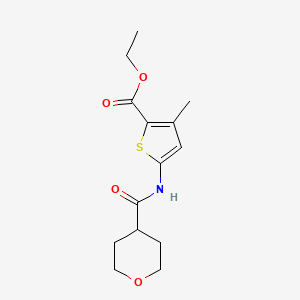
![6-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6579973.png)
![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)
![ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B6579997.png)
![N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6580002.png)
